Enantioselective Beta-Adrenoceptor Affinity: (+)-Alprenolol is 100-Fold Less Potent than (-)-Alprenolol
(+)-Alprenolol demonstrates dramatically reduced affinity for beta-adrenoceptors compared to its (-)-enantiomer. The activity of (S)-alprenolol at the beta-adrenoreceptor is 100 times greater than that of (R)-alprenolol [1]. This stereospecificity is consistently observed in functional assays, with the (-)-isomer being at least two orders of magnitude more potent in inhibiting isoproterenol-stimulated adenylate cyclase and radioligand binding [2].
| Evidence Dimension | Beta-adrenoceptor affinity (relative activity) |
|---|---|
| Target Compound Data | (+)-Alprenolol: Baseline activity (1x) |
| Comparator Or Baseline | (-)-Alprenolol: 100x activity |
| Quantified Difference | 100-fold lower affinity |
| Conditions | In vitro beta-adrenoceptor binding and functional assays |
Why This Matters
This large potency difference enables (+)-alprenolol to serve as a definitive negative control for beta-adrenoceptor-mediated effects, allowing researchers to distinguish specific receptor interactions from non-specific binding or off-target activities.
- [1] NCATS Inxight Drugs. (S)-Alprenolol. Accessed 2026. View Source
- [2] Shear M, et al. Identification and characterization of hormone receptors on the cell surface. J Biol Chem. 1976. View Source
